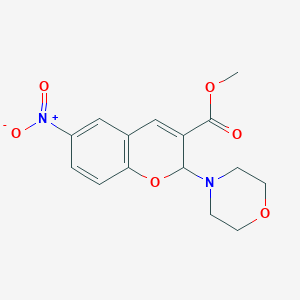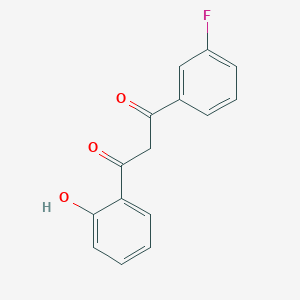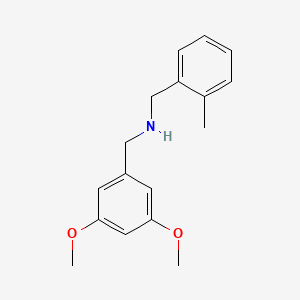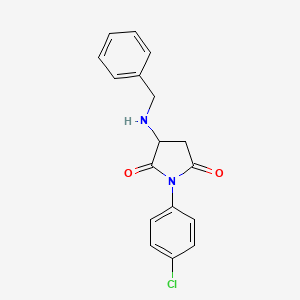
methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate, also known as MNCC, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNCC is a chromene derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, colon, and prostate cancer cells. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate also exhibits anti-inflammatory and anti-viral properties. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has also been shown to inhibit the replication of several different viruses, including HIV and hepatitis C.
Wirkmechanismus
The mechanism of action of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. For example, methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has also been shown to have antioxidant activity. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been shown to scavenge free radicals, which are involved in the development of many chronic diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate for lab experiments is its wide range of biological activities. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been shown to have anti-cancer, anti-inflammatory, anti-viral, and antioxidant properties, making it a versatile compound for studying various disease states. However, one limitation of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate. One area of interest is the development of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate derivatives with enhanced activity and solubility. Another area of interest is the use of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate and its potential therapeutic applications.
Conclusion
In conclusion, methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate is a chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and antioxidant properties. methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications, and there are several potential future directions for research on this compound. However, further studies are needed to fully understand the mechanism of action of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate and its potential therapeutic applications.
Synthesemethoden
The synthesis of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate involves a multi-step process that includes the condensation of 4-morpholinecarboxaldehyde and ethyl acetoacetate, followed by the nitration of the resulting compound with nitric acid. The final step involves the esterification of the nitrochromene carboxylic acid with methanol. The yield of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate is typically around 60-70%, and the compound can be purified using column chromatography.
Eigenschaften
IUPAC Name |
methyl 2-morpholin-4-yl-6-nitro-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-21-15(18)12-9-10-8-11(17(19)20)2-3-13(10)23-14(12)16-4-6-22-7-5-16/h2-3,8-9,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKJHNDADNNJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonyl-2-morpholino-6-nitro-2h-chromene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)
![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)
![3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4942545.png)

![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942578.png)
![2-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4942586.png)

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)
![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)
